Competitive Binding Affinity for Dolastatin 10 Site on Tubulin
Hemiasterlin competitively inhibits the binding of dolastatin 10 to tubulin with an apparent Ki of 2.0 µM, while noncompetitively inhibiting vinblastine binding with a Ki of 7.0 µM [1]. This demonstrates that hemiasterlin and dolastatin 10 share an overlapping binding site, but hemiasterlin's distinct interaction profile may allow for differential modulation of microtubule dynamics.
| Evidence Dimension | Apparent Ki for inhibition of dolastatin 10 binding to tubulin |
|---|---|
| Target Compound Data | 2.0 µM |
| Comparator Or Baseline | Noncompetitive inhibition of vinblastine binding: Ki = 7.0 µM |
| Quantified Difference | 2.0 µM vs. 7.0 µM (competitive vs. noncompetitive inhibition) |
| Conditions | Purified tubulin, radioligand binding assay, 22°C |
Why This Matters
This quantitative binding data is essential for understanding hemiasterlin's mechanism of action and for designing competitive binding assays to characterize novel analogs or ADC payloads.
- [1] Bai, R., Durso, N. A., Sackett, D. L., & Hamel, E. (1999). Interactions of the sponge-derived antimitotic tripeptide hemiasterlin with tubulin: comparison with dolastatin 10 and cryptophycin 1. Biochemistry, 38(43), 14302-14310. DOI: 10.1021/bi991323e View Source
